Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)5-7-6-12-10-8(7)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDWKHDOPUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648630 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169030-84-6 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Functionalization
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. For example, reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions generates the fused bicyclic structure. Subsequent functionalization at the 3-position introduces the acetate moiety.
Key steps include:
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Cyclization : Formation of the pyrrolopyridine ring using precursors like 2-ethylpyridine.
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Acetylation : Introduction of the methyl acetate group via nucleophilic substitution or esterification.
Detailed Synthetic Protocol from Peer-Reviewed Research
The following protocol, adapted from Zhang et al. (2021), outlines a method for synthesizing structurally related compounds, with modifications highlighted for the target molecule:
Reaction Setup and Conditions
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Starting Material : 1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol).
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Reagents : Methyl bromoacetate (1.1 mmol), potassium hydroxide (5 mmol), methanol (7 mL).
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Conditions : Stirred at 50°C for 5 hours under nitrogen atmosphere.
Procedure
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Alkylation : 1H-pyrrolo[2,3-b]pyridine is dissolved in methanol, followed by the addition of methyl bromoacetate and potassium hydroxide.
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Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC).
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Work-Up : The mixture is poured into ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate.
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Purification : Column chromatography (silica gel, 5% methanol in dichloromethane) yields the pure product.
Yield and Characterization
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Yield : 56% (180 mg).
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Characterization Data :
Comparative Analysis of Synthetic Routes
Alternative Pathways
While the above method is robust, alternative strategies include:
Friedel-Crafts Acylation
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Reagents : Acetyl chloride, AlCl3.
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Conditions : Dichloromethane, 0°C to room temperature.
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Limitation : Poor regioselectivity at the 3-position.
Cross-Coupling Reactions
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Catalyst : Palladium(II) acetate.
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Ligand : XPhos.
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Substrate : 3-Bromo-pyrrolo[2,3-b]pyridine and methyl acrylate.
Industrial-Scale Production Considerations
Optimization for Manufacturing
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Continuous Flow Reactors : Enhance yield and reduce reaction time.
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Green Solvents : Replace methanol with cyclopentyl methyl ether (CPME) to improve sustainability.
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Catalyst Recycling : Use immobilized KOH on silica to minimize waste.
Challenges and Solutions in Synthesis
Common Pitfalls
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Low Yield : Often due to side reactions at the reactive N-H position.
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Solution : Protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group before acetylation.
Purification Difficulties
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Issue : Co-elution of byproducts during column chromatography.
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Resolution : Employ gradient elution (2% → 10% methanol in DCM).
Reaction Mechanism Insights
The acetylation proceeds via a base-mediated nucleophilic substitution (SN2) mechanism:
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Deprotonation : KOH abstracts the acidic proton at the 3-position of pyrrolopyridine.
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Nucleophilic Attack : The resulting carbanion attacks methyl bromoacetate.
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Esterification : Methanol acts as both solvent and nucleophile, stabilizing intermediates.
Data Summary of Key Syntheses
Chemical Reactions Analysis
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides, amines, and thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Therapeutic Potential
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate exhibits promising therapeutic properties due to its interaction with various biological targets, particularly fibroblast growth factor receptors (FGFRs). The inhibition of FGFR activity is significant in cancer treatment, as it can lead to reduced cell proliferation and the induction of apoptosis in cancer cells, such as breast cancer 4T1 cells.
Drug Development
This compound serves as a lead structure for developing new drugs aimed at treating conditions such as:
- Cancer : Its ability to inhibit FGFRs positions it as a candidate for anticancer therapies.
- Inflammation : Research indicates potential anti-inflammatory properties.
- Neurological Disorders : Investigations are ongoing into its effects on neural pathways and potential neuroprotective roles.
Case Study: FGFR Inhibition
In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer cells and promotes apoptosis through caspase-dependent pathways. This mechanism underscores its potential as an anticancer agent.
Cellular Mechanisms
Researchers utilize this compound to explore cellular processes and signaling pathways. Its role in modulating the FGF-FGFR axis is crucial for understanding how cellular growth and differentiation are regulated. This investigation aids in elucidating the broader implications of pyrrolopyridine derivatives in cell biology.
Structure-Activity Relationship Studies
This compound is also valuable for studying structure-activity relationships (SAR) among pyrrolopyridine derivatives. By modifying its structure, researchers can assess changes in biological activity and selectivity towards specific targets, facilitating the design of more potent analogs .
Tool for Probing Biological Targets
This compound serves as a chemical probe in biological studies, helping to identify interactions with proteins or enzymes relevant to disease processes. Its reactivity patterns can be leveraged to develop selective inhibitors or activators of biological pathways.
Applications in Synthesis
This compound is utilized in synthesizing advanced materials and other complex organic molecules. It acts as a building block for creating novel compounds with potential therapeutic applications .
Industrial Applications
In addition to its medicinal applications, this compound has industrial relevance:
- Organic Synthesis : It is employed in the synthesis of various chemical intermediates.
- Material Science : The unique properties of pyrrolopyridine derivatives make them suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogs with Modified Ester Groups
Key Insights :
- The ethyl ester analog (CAS 357263-49-1) exhibits greater lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
- The free acid (CAS 1912-42-1) lacks the ester group, favoring ionic interactions but requiring formulation adjustments for bioavailability .
Pyrrolopyridine Isomers and Substituted Derivatives
Key Insights :
Bioactive Analogs and Pharmacological Potential
- 3,5-Bis(2-indolyl)pyridines and trifluoromethylpyridines exhibit antitumor and CDK inhibitory activities, suggesting that substitutions on the pyridine ring can modulate potency .
Hypothesized Activity : The methyl ester group in the target compound may enhance cell permeability compared to free acids, while the pyrrolo[2,3-b]pyridine core could interact with kinase ATP-binding pockets, analogous to 7-azaindole-based inhibitors .
Biological Activity
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 169030-84-6) features a pyrrolo[2,3-b]pyridine core, which is significant for its pharmacological properties. The molecular formula is with a molecular weight of approximately 190.20 g/mol.
The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. Its mechanism involves:
- Binding : this compound binds to the hinge region of FGFR1, forming hydrogen bonds with key amino acids (E562 and A564), which inhibits receptor activation.
- Pathway Interference : This inhibition disrupts several downstream signaling pathways, including:
- RAS-MEK-ERK Pathway : Affects cell proliferation and survival.
- PI3K-Akt Pathway : Influences cell growth and metabolism.
- PLCγ Pathway : Impacts cellular signaling related to calcium mobilization.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. Key findings include:
- Inhibition of Cell Proliferation : Studies show that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 10 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | G0/G1 phase arrest |
| HT-29 (Colon) | 12 | Disruption of cyclin expression |
Case Studies
- HeLa Cells : In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis .
- MCF-7 Cells : The compound caused a significant reduction in cell viability at concentrations above 15 µM, correlating with cell cycle arrest in the G0/G1 phase .
- In Vivo Studies : In zebrafish models, administration of the compound resulted in reduced tumor growth at concentrations as low as 0.5 µM, indicating its potential effectiveness in vivo .
Q & A
Q. What are the established synthetic routes for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, and what critical reaction conditions ensure optimal yield and purity?
The compound is commonly synthesized via esterification or functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Esterification of 7-azaindole derivatives : Reacting 7-azaindole-3-acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Protecting group strategies : Use of tert-butyl carbamates or other protective groups to stabilize reactive intermediates during multi-step syntheses .
Critical conditions include anhydrous environments, controlled temperatures (e.g., 60–80°C for esterification), and purification via column chromatography to isolate the product from byproducts like unreacted starting materials or regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- ¹H/¹³C NMR : Analyze aromatic proton signals in the 7–8.5 ppm range for the pyrrolo[2,3-b]pyridine core and ester methyl groups near 3.7 ppm. Carbonyl carbons (ester) appear at ~170 ppm .
- Mass spectrometry (MS) : Confirm molecular weight (MW = 204.07 g/mol for [M+H]⁺) and fragmentation patterns, such as loss of the methyl group (Δm/z = -15) .
- X-ray crystallography : Resolve structural ambiguities, particularly regioisomerism in the fused-ring system, by comparing experimental and simulated diffraction patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound, such as unexpected NMR shifts or MS fragments?
- Systematic parameter variation : Adjust reaction stoichiometry, solvent polarity, or catalysts to isolate intermediates and identify competing pathways (e.g., alkylation vs. acylation) .
- 2D NMR techniques (COSY, HSQC) : Assign ambiguous proton environments, such as distinguishing between C-3 and C-5 substituents on the pyrrolo[2,3-b]pyridine ring .
- Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to validate structural assignments .
Q. What methodologies optimize the regioselective functionalization of the pyrrolo[2,3-b]pyridine core in this compound for pharmacophoric applications?
- Directed ortho-metalation : Use directing groups (e.g., esters) to selectively introduce halogens or aryl groups at the C-5 position, leveraging the electron-deficient nature of the pyridine ring .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings with boronic acids or amines to append functional groups (e.g., fluorinated or heteroaromatic moieties) .
- Protection-deprotection strategies : Temporarily block reactive sites (e.g., the pyrrole nitrogen) with tert-butoxycarbonyl (Boc) groups to achieve selective modifications .
Q. In designing experiments to evaluate bioactivity, what in vitro assays are prioritized for assessing target engagement and selectivity of derivatives?
- Kinase inhibition assays : Screen derivatives against kinases (e.g., JAK2 or ALK) due to the structural similarity of pyrrolo[2,3-b]pyridine to ATP-binding motifs .
- Cellular uptake studies : Use fluorescently labeled derivatives to quantify permeability via techniques like confocal microscopy or flow cytometry .
- Selectivity profiling : Employ broad-panel kinase or GPCR assays to identify off-target effects, followed by structure-activity relationship (SAR) analysis to refine specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
